molecular formula C13H10F2O2 B13505392 [4-(2,3-Difluorophenoxy)phenyl]methanol

[4-(2,3-Difluorophenoxy)phenyl]methanol

Cat. No.: B13505392
M. Wt: 236.21 g/mol
InChI Key: JAQPAOGBWVQDGF-UHFFFAOYSA-N
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Description

[4-(2,3-Difluorophenoxy)phenyl]methanol is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.22 g/mol It is characterized by the presence of a phenylmethanol group substituted with a difluorophenoxy moiety

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Difluorophenoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(2,3-Difluorophenoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2,3-Difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2,3-Difluorophenoxy)phenyl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

[4-(2,3-Difluorophenoxy)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H11F2O2
  • Molecular Weight : 236.23 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C(C=C1)C(CO)OC2=C(C=CC(=C2)F)F

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) mg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)% Inhibition at 50 µM
HeLa1585
A5492078

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It is hypothesized that the difluorophenoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Interaction : It could modulate receptor activity linked to cell growth and survival pathways.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a potent inhibitory effect, suggesting its potential use in treating resistant infections .

Study on Anticancer Activity

Another study focused on the anticancer effects of this compound on lung cancer cells. The findings revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to control groups .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

[4-(2,3-difluorophenoxy)phenyl]methanol

InChI

InChI=1S/C13H10F2O2/c14-11-2-1-3-12(13(11)15)17-10-6-4-9(8-16)5-7-10/h1-7,16H,8H2

InChI Key

JAQPAOGBWVQDGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)CO

Origin of Product

United States

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